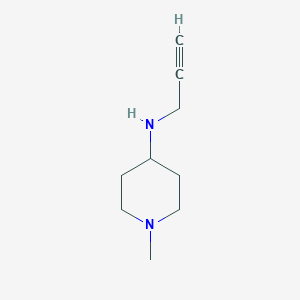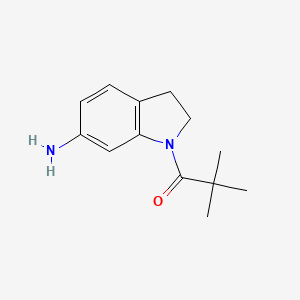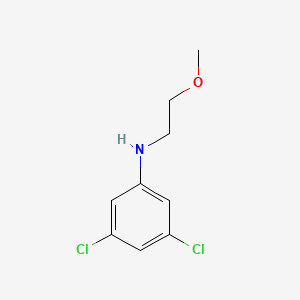
4-甲基-2-(1H-吡唑-1-基甲基)喹啉-3-羧酸
描述
4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学: 药物发现与开发
4-甲基-2-(1H-吡唑-1-基甲基)喹啉-3-羧酸在药物化学中用作多功能支架。 其喹啉核心是许多药理活性化合物中常见的结构单元,对该结构的修饰可以导致新治疗剂的发现 。连接在喹啉环上的吡唑基甲基可以用来增强与生物靶标的结合亲和力,从而可能导致开发出具有更高效力和选择性的药物。
有机合成: 杂环化合物的合成砌块
在合成有机化学中,该化合物被用作合成复杂杂环结构的合成砌块 。其反应活性允许进行各种官能化反应,使化学家能够构建不同的分子结构。这对于生成用于药物发现中高通量筛选的化合物库尤其有价值。
材料科学: 有机电子材料
4-甲基-2-(1H-吡唑-1-基甲基)喹啉-3-羧酸的喹啉部分在材料科学领域引起了人们的兴趣。 喹啉衍生物以其电子特性而闻名,被用于开发有机发光二极管 (OLED) 和其他电子器件。喹啉环的富电子性质可以促进有机电子材料的电荷传输特性。
药理学: 药物作用研究
该化合物的结构特征使其成为在药理学研究中研究药物-受体相互作用的候选者。通过分析喹啉环上不同取代基如何影响生物活性,研究人员可以深入了解药物作用的分子基础,并有助于合理设计新的治疗剂。
环境科学: 环境修复的潜力
4-甲基-2-(1H-吡唑-1-基甲基)喹啉-3-羧酸的化学性质可能在环境科学中用于修复污染物。它与各种污染物的相互作用潜力可能导致在水处理和污染控制中的应用,尽管需要进一步研究以探索这种可能性。
蛋白质组学: 蛋白质研究工具
在蛋白质组学中,该化合物可以用作探针来研究蛋白质-配体相互作用 。它选择性地结合某些蛋白质的能力可以帮助识别和表征蛋白质功能,这对于理解细胞过程和疾病机制至关重要。
属性
IUPAC Name |
4-methyl-2-(pyrazol-1-ylmethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-11-5-2-3-6-12(11)17-13(14(10)15(19)20)9-18-8-4-7-16-18/h2-8H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNFSBWKXZCRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)CN3C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)



amine](/img/structure/B1414705.png)
![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)
![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine](/img/structure/B1414709.png)
![(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1414710.png)



